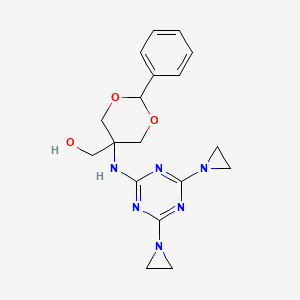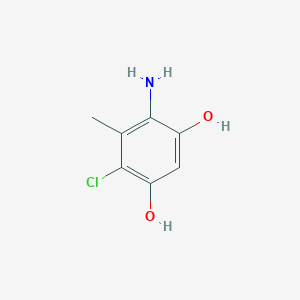
1,3-Benzenediol, 4-amino-6-chloro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is a derivative of benzenediol with an amino group at the 4th position, a chlorine atom at the 6th position, and a methyl group at the 5th position
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by nitration of 1,3-benzenediol followed by reduction to introduce the amino group.
Halogenation and Methylation: Chlorination of 1,3-benzenediol followed by methylation can introduce the chlorine and methyl groups, respectively.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the compound is synthesized in controlled reaction vessels.
Continuous Flow Process: Some industrial setups use continuous flow reactors to maintain consistent production rates and quality.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and iron powder (Fe).
Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Chloro-substituted or amino-substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical treatments for skin conditions such as acne and eczema.
Industry: Employed in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Interferes with microbial cell wall synthesis and function.
Keratolytic Activity: Promotes the shedding of dead skin cells, aiding in the treatment of skin conditions.
Anti-inflammatory Properties: Reduces inflammation by inhibiting certain inflammatory pathways.
Comparison with Similar Compounds
1,3-Benzenediol (Resorcinol): Similar structure but lacks the amino, chlorine, and methyl groups.
4-Chloro-1,3-benzenediol: Similar but lacks the amino and methyl groups.
4-Amino-1,3-benzenediol: Similar but lacks the chlorine and methyl groups.
Uniqueness: 1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is unique due to the presence of all three substituents (amino, chlorine, and methyl), which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-amino-6-chloro-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8ClNO2/c1-3-6(8)4(10)2-5(11)7(3)9/h2,10-11H,9H2,1H3 |
InChI Key |
HDLWNKUIXSODDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


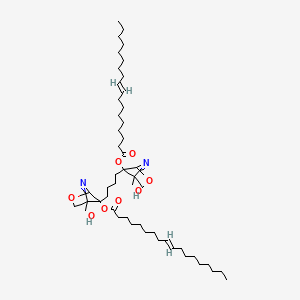
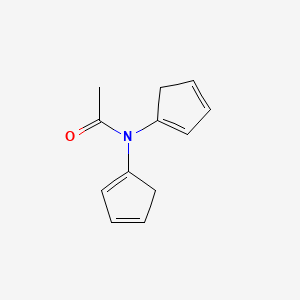
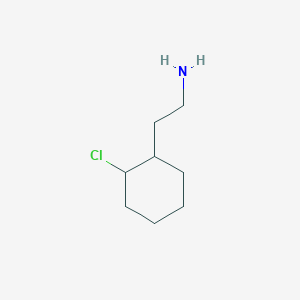
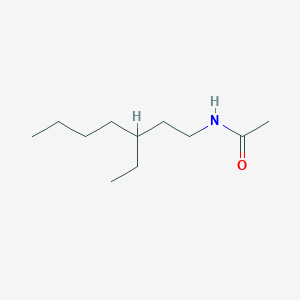
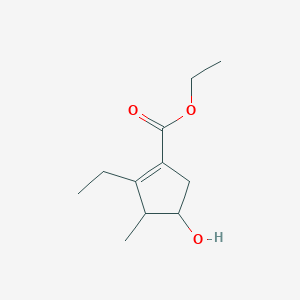
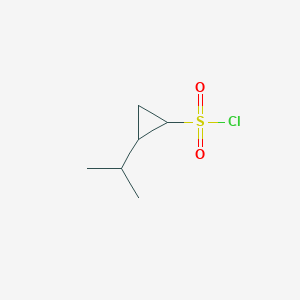
![(8S,9S)-7-methyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol](/img/structure/B15348545.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)
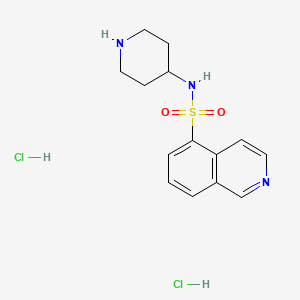
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
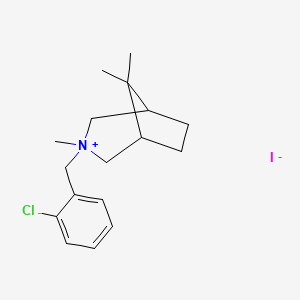
![N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide](/img/structure/B15348572.png)
